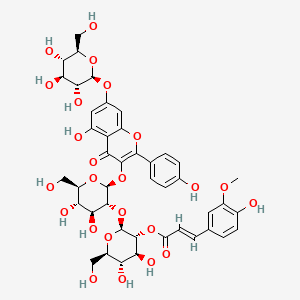

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside

Beschreibung

Eigenschaften

CAS-Nummer |

151649-63-7 |

|---|---|

Molekularformel |

C43H48O24 |

Molekulargewicht |

948.8 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O24/c1-59-22-10-16(2-8-20(22)48)3-9-27(50)65-39-34(56)30(52)25(14-45)63-42(39)67-40-35(57)31(53)26(15-46)64-43(40)66-38-32(54)28-21(49)11-19(60-41-36(58)33(55)29(51)24(13-44)62-41)12-23(28)61-37(38)17-4-6-18(47)7-5-17/h2-12,24-26,29-31,33-36,39-49,51-53,55-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,39-,40-,41-,42+,43+/m1/s1 |

InChI-Schlüssel |

QHJVKUDIQWLPMG-PHSRRZOTSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Natural Extraction from Plant Sources

Source Identification and Selection

The compound is primarily isolated from Brassica species, including kale (Brassica oleracea), rapeseed (Brassica napus), and mustard greens (Brassica juncea). Cultivation conditions, such as sulfur fertilization, significantly enhance its yield by upregulating glucosinolate and phenolic biosynthesis pathways.

Solvent-Based Extraction

Protocol:

- Plant Material Preparation : Fresh leaves or seeds are lyophilized and ground into powder.

- Extraction : Methanol/water (60:40 v/v) is used with sonication (60 min, 25°C) or maceration (24–48 h). Acidified solvents (0.1% trifluoroacetic acid) improve stability.

- Concentration : Extracts are evaporated under vacuum and reconstituted in aqueous methanol for further purification.

Yield Optimization:

Enzymatic Synthesis and Modification

Feruloyl Esterase-Mediated Synthesis

Ferulic acid esterases (FAEs) from Schizophyllum commune (ScoFAE) catalyze the transfer of feruloyl groups to kaempferol glycosides. This method avoids harsh chemical conditions and improves regioselectivity.

Key Steps:

- Substrate Preparation : Kaempferol-3-sophoroside-7-glucoside is isolated from rapeseed extracts.

- Enzymatic Reaction :

- Product Isolation : Reaction mixture is purified via preparative HPLC.

Efficiency:

Chemical Synthesis Approaches

Glycosylation and Acylation

Chemical synthesis involves sequential glycosylation and acylation, though scalability remains challenging due to steric hindrance.

Stepwise Protocol:

- Kaempferol Activation : Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride.

- Sophoroside Attachment :

- Feruloylation :

Purification and Characterization

Challenges and Innovations

Limitations of Current Methods

Analyse Chemischer Reaktionen

Hydrolysis Reactions

1.1 Glycosidic Bond Hydrolysis

The compound undergoes enzymatic hydrolysis to produce simpler flavonoid derivatives. For example, during in vitro digestion studies, acylated kaempferol glycosides like kaempferol 3-(2-feruloylsophoroside) 7-glucoside are partially hydrolyzed to kaempferol-3,7-diglycoside (kaempferol-3-glucoside-7-glucoside) . This reaction likely involves cleavage of the sophoroside linkage (C3 position) while retaining the glucoside at C7.

1.2 Ester Hydrolysis of Feruloyl Group

The feruloyl ester substituent at C3'' is susceptible to hydrolysis. Studies on similar acylated flavonoids indicate that alkaline or enzymatic conditions can cleave the ester bond, releasing ferulic acid and yielding kaempferol-3-sophoroside-7-glucoside . This reaction is critical for bioaccessibility, as the acyl group may reduce absorption until hydrolyzed .

Stability and Bioaccessibility

Enzymatic Degradation Pathways

3.1 Glycosidase Activity

Plant β-glucosidases target the C7 glucoside bond, converting the compound to kaempferol-3-(2-feruloylsophoroside) + glucose . This reaction is critical for metabolic activation.

3.2 Feruloyl Esterase Activity

Specific esterases hydrolyze the feruloyl ester at C3'', yielding kaempferol-3-sophoroside-7-glucoside + ferulic acid . This step is essential for releasing the aglycone core for further metabolism.

Environmental Influences on Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₄₃H₄₈O₂₄

- Molecular Weight : 948.8 g/mol

- CAS Number : 220342-44-9

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside belongs to the class of flavonoid glycosides, characterized by its O-glycosidic linkage to carbohydrate moieties at the C7 position. This structural complexity contributes to its diverse biological activities.

Antioxidant Activity

Kaempferol and its derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. Studies indicate that kaempferol enhances the body's antioxidant defense system by upregulating antioxidant enzymes and scavenging free radicals .

Antimicrobial Properties

Research has shown that kaempferol glycosides possess antimicrobial activity against a range of pathogens. For instance, kaempferol has demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, inhibiting their growth through mechanisms like disruption of cell membrane integrity and inhibition of DNA gyrase . This suggests potential applications in developing natural antimicrobial agents.

Anti-inflammatory Effects

Kaempferol has been recognized for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may be beneficial in treating inflammatory diseases .

Functional Food Ingredient

Due to its bioactive properties, this compound is being explored as a functional food ingredient. Its presence in brassicas (e.g., kale, broccoli) highlights its potential as a dietary supplement that can enhance health benefits when consumed regularly . The compound serves not only as a nutritional enhancer but also as a biomarker for the consumption of these vegetables.

Bioaccessibility Studies

Recent studies have focused on the bioaccessibility of kaempferol glycosides during digestion. The transformation of complex flavonoids into more bioavailable forms during gastrointestinal digestion increases their efficacy. For example, fermented beverages made from brassicas showed enhanced bioaccessibility of kaempferol derivatives post-digestion . Understanding these processes is crucial for optimizing dietary formulations that maximize health benefits.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which Kaempferol 3-(2-feruloylsophoroside) 7-glucoside exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: The compound modulates various signaling pathways, including the inhibition of AKT phosphorylation and activation of caspases, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Kaempferol 3-sophoroside 7-glucoside

- Structure : Lacks the feruloyl group at position 3, featuring only the sophoroside (glucose-glucose) and glucoside moieties .

- Molecular Weight : 772.658 g/mol (C₃₃H₄₀O₂₁) .

- Occurrence : Found in Crocus sativus (saffron) and Tragopogon dubius roots, with concentrations influenced by soil phosphorus and clay content .

- Bioactivity: Implicated in antioxidant and chemotaxonomic roles, though less potent than acylated derivatives due to the absence of ferulic acid .

Kaempferol 3-O-caffeoyl-sophoroside 7-glucoside

Kaempferol 3-[2″-glucosyl-6″-acetyl-galactoside] 7-glucoside

- Structure : Features an acetylated galactoside at position 3 and glucoside at position 7 .

- Occurrence : Detected in fermented orange peels and plant by-products, with isomer-specific concentrations varying by processing methods .

- Stability: Acetylation may improve lipophilicity and membrane permeability compared to non-acylated glycosides .

Kaempferol 3-O-β-D-glucoside (Astragalin)

- Structure : Simplest derivative with a single glucoside at position 3 .

- Molecular Weight : 448.38 g/mol (C₂₁H₂₀O₁₁) .

- Bioactivity : Well-documented antioxidant and antimicrobial properties, but lower molecular weight may reduce bioavailability compared to multi-glycosylated forms .

Key Comparative Data

Table 1: Structural and Functional Comparison

Table 2: Environmental and Pharmacokinetic Factors

Research Findings and Implications

- Acylation Impact: The feruloyl group in this compound likely augments antioxidant capacity compared to non-acylated analogs, as seen in caffeoylated derivatives . However, this modification may reduce water solubility, limiting bioavailability .

- Ecological Adaptations : Compounds like Kaempferol 3-sophoroside 7-glucoside accumulate in phosphorus-rich soils, suggesting a role in plant stress response .

- Structural-Activity Relationships: Multi-glycosylation (e.g., sophoroside + glucoside) enhances metabolic stability but complicates synthetic production compared to mono-glycosides like astragalin .

Biologische Aktivität

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is a flavonoid glycoside that has garnered attention due to its potential health benefits, particularly in the context of antioxidant activity, anti-inflammatory effects, and possible anticancer properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoid-7-O-glycosides, characterized by a flavonoid moiety linked to a carbohydrate at the C7-position. Its chemical formula is , and it is noted for its presence in various plant sources, particularly in brassicas, where it may serve as a biomarker for dietary intake .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of kaempferol derivatives. These compounds are known to scavenge free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases including cardiovascular diseases and cancer .

Table 1: Antioxidant Activity of Kaempferol Glycosides

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | Not specified | |

| Quercetin-3-O-glucoside | 12.5 | |

| Kaempferol-3-O-rutinoside | 15.0 |

The antioxidant capacity of kaempferol glycosides may be attributed to their ability to enhance cellular glutathione levels, which play a crucial role in detoxifying harmful compounds .

Anti-inflammatory Effects

Kaempferol and its derivatives exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .

Anticancer Properties

Emerging evidence suggests that kaempferol glycosides may possess anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sulforaphane, a breakdown product of glucosinolates found in brassicas, has been shown to have protective effects against various cancers .

Case Study: Effects on Cancer Cell Lines

A study investigating the effects of kaempferol derivatives on breast cancer cell lines reported significant reductions in cell viability when treated with kaempferol-3-(2-feruloylsophoroside) 7-glucoside. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Bioaccessibility and Metabolism

The bioaccessibility of kaempferol glycosides is critical for their biological activity. Studies indicate that during digestion, these compounds undergo enzymatic hydrolysis, leading to increased bioavailability of active metabolites . This process enhances their potential health benefits when consumed as part of a diet rich in fruits and vegetables.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.